molecular formula C18H25NO3 B584845 16,17-Dehydro Capsaicin-d3 CAS No. 1346606-76-5

16,17-Dehydro Capsaicin-d3

Cat. No.: B584845
CAS No.: 1346606-76-5
M. Wt: 306.42
InChI Key: LSIRKKJMETWUBA-HPFTVYJYSA-N
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Description

16,17-Dehydro Capsaicin-d3 is a deuterated analogue of 16,17-Dehydro Capsaicin, which is a dehydrogenated metabolite of Capsaicin. Capsaicin is the active component in chili peppers that gives them their characteristic heat. The deuterated form, this compound, is often used in scientific research due to its stability and ability to be tracked in various biochemical assays .

Preparation Methods

The synthesis of 16,17-Dehydro Capsaicin-d3 involves the dehydrogenation of Capsaicin. The reaction typically requires specific conditions, including the use of deuterated reagents to introduce the deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

16,17-Dehydro Capsaicin-d3 undergoes various chemical reactions, including:

Scientific Research Applications

16,17-Dehydro Capsaicin-d3 is widely used in scientific research, including:

    Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques.

    Biology: It is used to study the metabolic pathways of capsaicinoids.

    Medicine: Research on its potential therapeutic effects, such as pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 16,17-Dehydro Capsaicin-d3 involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation of the receptor, resulting in the release of neurotransmitters that modulate pain and inflammation. The deuterated form allows for precise tracking and analysis in biochemical assays .

Comparison with Similar Compounds

16,17-Dehydro Capsaicin-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability. Similar compounds include:

Properties

IUPAC Name

(6E)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnona-6,8-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIRKKJMETWUBA-HPFTVYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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